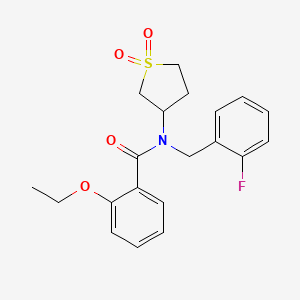
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(2-fluorobenzyl)benzamide
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is a synthetic organic compound with the molecular formula C18H18FNO3S and a molecular weight of 347.41 g/mol This compound is characterized by the presence of a thiolane ring, a fluorophenyl group, and an ethoxybenzamide moiety
Properties
Molecular Formula |
C20H22FNO4S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H22FNO4S/c1-2-26-19-10-6-4-8-17(19)20(23)22(16-11-12-27(24,25)14-16)13-15-7-3-5-9-18(15)21/h3-10,16H,2,11-14H2,1H3 |
InChI Key |
JDKIYGDIFBEWIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiolane ring, followed by the introduction of the fluorophenyl group and the ethoxybenzamide moiety. Common reagents used in these reactions include sulfur-containing compounds, fluorinated aromatic compounds, and ethoxybenzoyl chlorides. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. Safety measures are also implemented to handle the potentially hazardous reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, including pharmaceuticals and materials science .
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]BENZAMIDE
- N-(1,1-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-METHYLSULFAMOYL CHLORIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolane ring, fluorophenyl group, and ethoxybenzamide moiety makes it a versatile compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


